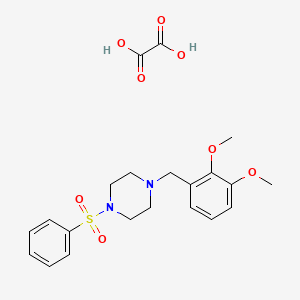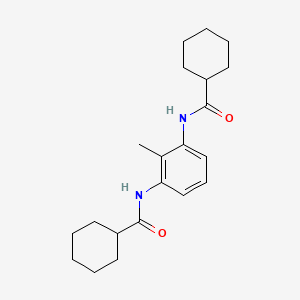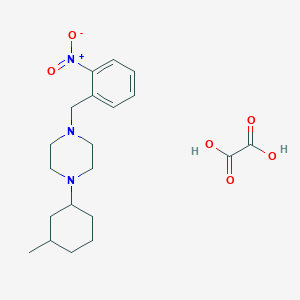
1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate
描述
1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用机制
1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate acts as a selective neurotoxin that destroys noradrenergic neurons by inducing oxidative stress and apoptosis. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is subsequently metabolized to a reactive metabolite that damages the neurons. The mechanism of action of this compound has been extensively studied and is well-understood.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by this compound has been found to have various biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. For example, this compound has been found to decrease norepinephrine levels in the brain, increase dopamine levels in certain brain regions, and alter the expression of genes related to stress response. These effects have been studied in various animal models and have provided valuable insights into the role of noradrenergic neurons in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively manipulate the noradrenergic system without affecting other neurotransmitter systems. Another advantage is the well-established synthesis method and the availability of the compound. However, there are also limitations to using this compound. One limitation is the potential for off-target effects, as this compound may affect other cell types or neurotransmitter systems at high doses. Another limitation is the potential for species differences, as the effects of this compound may vary between different animal models.
未来方向
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. One direction is to study the long-term effects of noradrenergic depletion on behavior and physiology. Another direction is to investigate the role of noradrenergic neurons in various disease states, such as depression, anxiety, and addiction. Additionally, there is a need for more studies on the potential off-target effects of this compound and the development of more selective neurotoxins for studying the noradrenergic system.
In conclusion, this compound is a valuable compound that has been widely used in scientific research to study the role of noradrenergic neurons in the brain. Its selectivity for noradrenergic neurons and well-established synthesis method make it a useful tool for researchers. However, there are also limitations to using this compound, and future research is needed to fully understand the effects of noradrenergic depletion on behavior and physiology.
科学研究应用
1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been used in various scientific research studies to understand the role of noradrenergic neurons in the brain. Specifically, this compound is used to selectively destroy noradrenergic neurons in the locus coeruleus, a region of the brain that is involved in the regulation of arousal, attention, and stress response. This allows researchers to study the effects of noradrenergic depletion on various physiological and behavioral processes.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S.C2H2O4/c1-24-18-10-6-7-16(19(18)25-2)15-20-11-13-21(14-12-20)26(22,23)17-8-4-3-5-9-17;3-1(4)2(5)6/h3-10H,11-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYOTITOOORQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3944681.png)
![3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B3944684.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3944689.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3944694.png)
![2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3944711.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B3944718.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-phenyl-1-propanone](/img/structure/B3944719.png)
![rel-(2R,3R)-3-(2,2-diethyl-4-morpholinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3944724.png)


![2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3944744.png)
![4-tert-butyl-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3944756.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B3944763.png)
